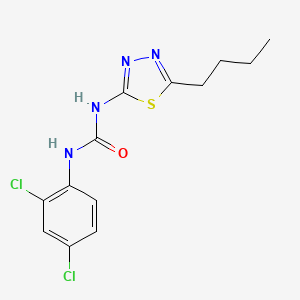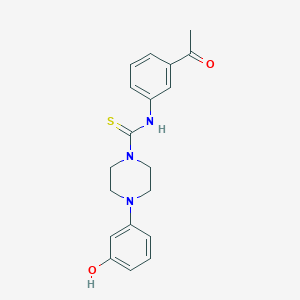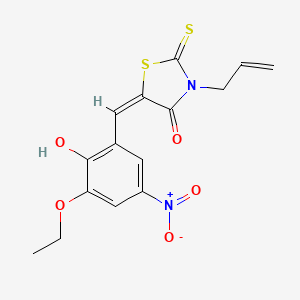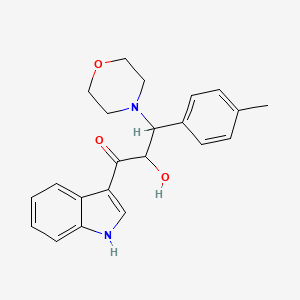![molecular formula C15H13N3OS B4619033 2-[(3-cyano-2-pyridinyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B4619033.png)
2-[(3-cyano-2-pyridinyl)thio]-N-(3-methylphenyl)acetamide
説明
This compound belongs to a class of chemicals that can be synthesized through various organic reactions, involving cyanoacetamide derivatives as key intermediates. These compounds are of interest due to their potential pharmacological properties and their utility in further chemical transformations.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of cyanoacetamide with various reagents to introduce the desired substituents onto the pyridine ring or to form new heterocyclic structures. For instance, the reaction of cyanoacetamide derivatives with ethyl cyanoacetate can lead to a diverse array of heterocyclic compounds, indicating a versatile approach to synthesizing complex molecules from relatively simple precursors (Shams et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds synthesized from cyanoacetamide derivatives can be determined using various spectroscopic techniques, including 2D NMR spectroscopy. This aids in understanding the arrangement of atoms within the molecule and the nature of its chemical bonds (Buryi et al., 2019).
Chemical Reactions and Properties
Cyanoacetamide-based compounds participate in numerous chemical reactions, enabling the synthesis of a wide range of heterocyclic compounds. These reactions include dipolar cyclization and dinucleophilic-bielectrophilic attacks, among others, leading to the formation of thiophene, thiazole, pyrazole, and pyridine derivatives. These pathways highlight the chemical versatility and reactivity of such compounds (Shams et al., 2010).
科学的研究の応用
Synthesis and Antitumor Activities
2-[(3-cyano-2-pyridinyl)thio]-N-(3-methylphenyl)acetamide has been utilized in the synthesis of various heterocyclic compounds. These compounds, including derivatives of thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin, have shown promising antitumor activities. For instance, in a study by Shams et al. (2010), these synthesized products displayed significant inhibitory effects against several human cancer cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams et al., 2010).
Insecticidal Properties
Research has also explored the insecticidal potential of compounds derived from 2-[(3-cyano-2-pyridinyl)thio]-N-(3-methylphenyl)acetamide. Fadda et al. (2017) conducted a study synthesizing various heterocycles, such as pyrrole, pyridine, and coumarin derivatives, and tested their effectiveness against the cotton leafworm, Spodoptera littoralis. These compounds exhibited significant insecticidal properties (Fadda et al., 2017).
Antimicrobial Applications
Several studies have focused on the antimicrobial capabilities of derivatives of 2-[(3-cyano-2-pyridinyl)thio]-N-(3-methylphenyl)acetamide. For example, Darwish et al. (2014) synthesized novel compounds incorporating a sulfonamide moiety, which showed promising results as antimicrobial agents. This indicates potential applications in combating bacterial and fungal infections (Darwish et al., 2014).
Applications in Organic Synthesis
This chemical has been instrumental in organic synthesis, particularly in the synthesis of precursors for various pharmacologically relevant compounds. Raynolds (1984) demonstrated its use in preparing 3-thienylmalonic acid, a valuable pharmaceutical intermediate (Raynolds, 1984).
特性
IUPAC Name |
2-(3-cyanopyridin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-11-4-2-6-13(8-11)18-14(19)10-20-15-12(9-16)5-3-7-17-15/h2-8H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMBAMUPELWVQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(7,7-dimethyl-1,5,7,8-tetrahydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-3-yl)amino]carbonothioyl}benzamide](/img/structure/B4618952.png)
![2-(4-methylphenyl)-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B4618965.png)


![ethyl 3-methyl-4-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4618981.png)

![2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B4619008.png)

![5-[(4-chlorobenzyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4619029.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4619040.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B4619046.png)
![N-(4-acetylphenyl)-2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4619049.png)
![2-isobutoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4619052.png)
